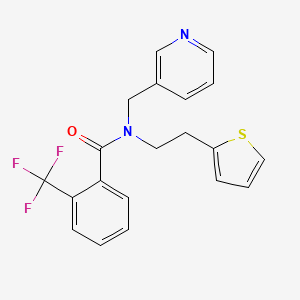

N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide is a complex organic compound characterized by the presence of a pyridine ring, a thiophene ring, and a trifluoromethyl group attached to a benzamide core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Benzamide Core: The starting material, 2-(trifluoromethyl)benzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

Amidation Reaction: The acid chloride is then reacted with N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)amine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives using hydrogenation catalysts such as palladium on carbon (Pd/C).

Substitution: Electrophilic aromatic substitution can occur on the benzamide ring, especially at positions ortho and para to the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: m-CPBA, dichloromethane (DCM) as solvent, room temperature.

Reduction: Hydrogen gas (H₂), Pd/C catalyst, ethanol as solvent, elevated pressure.

Substitution: Halogenating agents like bromine (Br₂), iron (Fe) as catalyst, acetic acid as solvent.

Major Products

Oxidation: Sulfoxides and sulfones from the thiophene ring.

Reduction: Piperidine derivatives from the pyridine ring.

Substitution: Halogenated benzamides.

Applications De Recherche Scientifique

Chemistry

In organic synthesis, N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly as a scaffold for the design of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of anti-inflammatory, anticancer, or antimicrobial agents.

Industry

In the materials science industry, the compound’s trifluoromethyl group imparts desirable properties such as increased thermal stability and hydrophobicity. This makes it useful in the development of advanced polymers and coatings.

Mécanisme D'action

The mechanism by which N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, modulating their activity. The pyridine and thiophene rings can engage in π-π stacking interactions, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide: Lacks the trifluoromethyl group, resulting in different physicochemical properties.

N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2-methylbenzamide: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and stability.

Uniqueness

The presence of the trifluoromethyl group in N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide enhances its lipophilicity and metabolic stability, making it more suitable for applications requiring these properties. This distinguishes it from similar compounds that lack this functional group.

Activité Biologique

N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide is a synthetic compound belonging to the class of benzamides. Its unique structure, which includes both pyridine and thiophene moieties, suggests potential biological activities that are of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

Anticancer Activity

Research indicates that compounds with similar structures have shown promising results as anticancer agents. For example, derivatives that inhibit nicotinamide phosphoribosyltransferase (NAMPT) have been identified as potential anticancer drugs. The mechanism involves disrupting cancer cell metabolism, leading to apoptosis .

Antiparasitic Activity

Studies on imidazopyridines have highlighted the importance of structural modifications in enhancing antiparasitic efficacy against Leishmania species. The presence of lipophilic groups has been associated with improved bioactivity . Although specific data on this compound is limited, its structural similarities suggest potential activity in this area.

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Pathways : Compounds with trifluoromethyl groups often exhibit enhanced potency due to increased lipophilicity and metabolic stability, which can lead to better interactions with target enzymes.

- Modulation of Cellular Signaling : The presence of heteroatoms (like nitrogen and sulfur in pyridine and thiophene) can facilitate interactions with cellular receptors or signaling pathways, potentially altering cell proliferation and survival.

In Vitro Studies

In vitro studies on structurally related compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a study found that certain pyridine derivatives exhibited IC50 values in low micromolar ranges against breast cancer cells, suggesting that modifications at the 3-position could enhance activity .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has indicated that the introduction of trifluoromethyl groups can improve both potency and selectivity against specific targets. For example, modifications leading to enhanced solubility and metabolic stability were observed in related compounds .

Data Table: Biological Activity Overview

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₇H₁₈F₃N₂S |

| Molecular Weight | 336.41 g/mol |

| Anticancer Activity | Potential NAMPT inhibitor |

| Antiparasitic Activity | Structural analogs show promise |

| Mechanism | Enzyme inhibition, cellular signaling modulation |

| SAR Insights | Trifluoromethyl enhances potency |

Propriétés

IUPAC Name |

N-(pyridin-3-ylmethyl)-N-(2-thiophen-2-ylethyl)-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N2OS/c21-20(22,23)18-8-2-1-7-17(18)19(26)25(11-9-16-6-4-12-27-16)14-15-5-3-10-24-13-15/h1-8,10,12-13H,9,11,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRJVFOKDXJSMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N(CCC2=CC=CS2)CC3=CN=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.